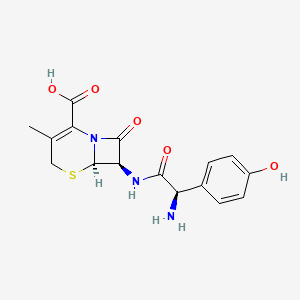
头孢羟氨苄
描述
Cefadroxil is a first-generation cephalosporin antibiotic that is effective against a broad spectrum of Gram-positive and Gram-negative bacterial infections . It is a bactericidal antibiotic, meaning it kills bacteria rather than merely inhibiting their growth. Cefadroxil was patented in 1967 and approved for medical use in 1978 . It is commonly used to treat infections such as urinary tract infections, skin infections, and streptococcal pharyngitis .
科学研究应用
作用机制
头孢羟氨苄通过抑制细菌细胞壁合成发挥作用。 它与位于细菌细胞壁内的特定青霉素结合蛋白结合,抑制肽聚糖合成的最后一步转肽作用 。 这种抑制导致细胞壁生物合成停止,最终由于自溶酶的活性导致细菌细胞裂解 .
生化分析
Biochemical Properties
Cefadroxil, like all beta-lactam antibiotics, binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This interaction inhibits the third and last stage of bacterial cell wall synthesis . The nature of these interactions is inhibitory, preventing the normal function of the PBPs and thus disrupting the integrity of the bacterial cell wall .
Cellular Effects
The primary cellular effect of Cefadroxil is the disruption of bacterial cell wall synthesis, which leads to cell lysis . This occurs as Cefadroxil binds to PBPs within the bacterial cell wall, inhibiting their function and leading to the breakdown of the cell wall structure . This can impact various cellular processes, including cell division and growth .
Molecular Mechanism
Cefadroxil exerts its effects at the molecular level by binding to specific PBPs located inside the bacterial cell wall . This binding inhibits the final stage of bacterial cell wall synthesis . Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that Cefadroxil interferes with an autolysin inhibitor .
Temporal Effects in Laboratory Settings
Cefadroxil is almost completely absorbed from the gastrointestinal tract . After doses of 500 mg and 1 g by mouth, peak plasma concentrations are obtained after 1.5 to 2.0 hours . Although peak concentrations are similar to those of cephalexin, another cephalosporin antibiotic, plasma concentrations of Cefadroxil are more sustained . Over 90% of the drug is excreted unchanged in the urine within 24 hours .
Dosage Effects in Animal Models
In animal models, the systemic exposure of Cefadroxil can be predicted using intestinal permeability estimates . The study suggests that the plasma concentration-time profiles of Cefadroxil were not sensitive to dissolution rate faster than T 85% = 2 h .
Metabolic Pathways
Cefadroxil is minimally metabolized in the body and is excreted primarily by the kidney, with over 90% of the administered dose being recovered in the urine intact within 24 hours .
Transport and Distribution
Transporters such as organic anion transporters (OATs), multidrug resistance-associated proteins (MRPs), and perhaps organic anion transporting polypeptides (OATPs) that can be inhibited by probenecid play an important role in mediating the brain-to-blood efflux of Cefadroxil at the blood-brain barrier .
Subcellular Localization
As an antibiotic, Cefadroxil does not have a specific subcellular localization within human or animal cells. Its primary site of action is within the bacterial cell wall .
准备方法
合成路线和反应条件
头孢羟氨苄是通过一系列化学反应从 7-氨基头孢烷酸开始合成的。 该过程涉及用 4-羟基苯基甘氨酸酰化 7-氨基头孢烷酸 。 反应条件通常包括保持受控的温度和 pH 值,以确保最终产物的稳定性和纯度 .
工业生产方法
在工业环境中,头孢羟氨苄采用类似的合成路线,但规模更大。 该过程涉及使用乙醇或乙醚沉淀头孢羟氨苄,然后在真空条件下洗涤、过滤和干燥 。 这种方法确保了高纯度,并减少了相关杂质的含量,提高了最终产品的质量 .
化学反应分析
反应类型
头孢羟氨苄会发生各种化学反应,包括:
水解: 头孢羟氨苄可在酸性或碱性条件下水解,导致 β-内酰胺环断裂.
氧化: 它可能发生氧化反应,尽管这些反应不太常见.
取代: 取代反应可能发生在酰胺基或羧基上.
常见试剂和条件
水解: 酸性或碱性溶液用作试剂。
氧化: 可以使用过氧化氢等氧化剂。
取代: 各种亲核试剂可用于取代反应。
形成的主要产物
水解: 导致形成具有开放 β-内酰胺环的降解产物。
氧化: 产生头孢羟氨苄的氧化衍生物。
取代: 根据所用亲核试剂的不同,会产生取代衍生物。
相似化合物的比较
属性
IUPAC Name |
(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5S/c1-7-6-25-15-11(14(22)19(15)12(7)16(23)24)18-13(21)10(17)8-2-4-9(20)5-3-8/h2-5,10-11,15,20H,6,17H2,1H3,(H,18,21)(H,23,24)/t10-,11-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOEGTKLJZSQCCD-UEKVPHQBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022749 | |
| Record name | Cefadroxil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cefadroxil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015271 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.99e-01 g/L | |
| Record name | Cefadroxil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01140 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cefadroxil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015271 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Like all beta-lactam antibiotics, cefadroxil binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, causing the inhibition of the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that cefadroxil interferes with an autolysin inhibitor. | |
| Record name | Cefadroxil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01140 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
50370-12-2, 66592-87-8 | |
| Record name | Cefadroxil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50370-12-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cefadroxil [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050370122 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cefadroxil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01140 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | cefadroxil | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756664 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cefadroxil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cefadroxil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.397 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CEFADROXIL ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q525PA8JJB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cefadroxil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015271 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
197 °C | |
| Record name | Cefadroxil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01140 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cefadroxil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015271 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Cefadroxil?
A1: Cefadroxil, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. [, ] It binds to penicillin-binding proteins (PBPs), enzymes crucial for the final stages of peptidoglycan synthesis, leading to cell lysis and bacterial death.
Q2: Can you elaborate on the structural characteristics of Cefadroxil?
A2: Cefadroxil (C16H17N3O5S) is a first-generation cephalosporin antibiotic. [, ] Its molecular weight is 363.4 g/mol. [] Spectroscopic analyses, such as FTIR and NMR, have been utilized to confirm the structure and characterize the drug-excipient interactions in various formulations. [, ]
Q3: How does Cefadroxil interact with metal ions?
A3: Capillary electrophoresis studies have revealed that Cefadroxil can interact with various metal ions, including Zn2+, Al3+, Fe3+, Cu2+, and Co2+. [] The strength of this interaction, quantified using association constants, follows a specific order: Zn2+ > Cu2+ > Co2+ > Fe3+ > Al3+.
Q4: What is the pharmacokinetic profile of Cefadroxil?
A4: Cefadroxil exhibits good oral absorption, with peak plasma concentrations reached within 1-2 hours after administration. [, , ] Food intake does not significantly affect its absorption. [] It demonstrates a relatively long elimination half-life (around 1.8-2 hours), enabling once-daily dosing. [, , ] Cefadroxil is primarily excreted unchanged in the urine via glomerular filtration and active tubular secretion. [, ]
Q5: How does the pharmacokinetic profile of Cefadroxil compare to Cephalexin?
A5: Although Cefadroxil exhibits lower peak plasma concentrations compared to Cephalexin, it maintains therapeutic levels for a longer duration due to its longer half-life. [, ] This allows for less frequent dosing of Cefadroxil. Studies comparing the two drugs have shown similar systemic availability and urinary recovery. []
Q6: How effective is Cefadroxil in treating bacterial infections?
A6: Cefadroxil has demonstrated efficacy against a broad range of Gram-positive and some Gram-negative bacteria. [, ] In vitro studies show excellent activity against Streptococcus pyogenes and Staphylococcus aureus, including methicillin-susceptible strains (MSSA). [, , ] Clinical trials have reported high cure rates in infections like tonsillopharyngitis, skin and skin structure infections, and urinary tract infections. [, , ]
Q7: Are there differences in the efficacy of Cefadroxil and Cephalexin in treating pneumonia?
A7: In a rat model of Streptococcus pyogenes-induced pneumonia, Cefadroxil exhibited superior therapeutic efficacy compared to Cephalexin, despite similar in vitro activity and serum levels. [, ] This difference was attributed to higher drug concentrations achieved in infected lung tissues with Cefadroxil. []
Q8: Has Cefadroxil demonstrated efficacy in specific patient populations like children?
A8: Yes, Cefadroxil has been found to be effective and well-tolerated in treating pediatric patients with skin and skin structure infections. [, ] It has shown comparable efficacy to other antibiotics like cefuroxime axetil and clarithromycin in this patient population. [, ] Cefadroxil has also been studied for prophylaxis of recurrent urinary tract infections in children. []
Q9: Are there concerns regarding bacterial resistance to Cefadroxil?
A9: As with many antibiotics, the emergence of bacterial resistance to Cefadroxil has been observed. [, ] Resistance mechanisms can involve the production of β-lactamases, enzymes that inactivate β-lactam antibiotics, or alterations in PBPs, reducing their binding affinity.
Q10: What is the safety profile of Cefadroxil?
A10: Cefadroxil is generally well-tolerated, with a low incidence of adverse effects. [, , ] The most common side effects reported are gastrointestinal disturbances, which are usually mild and transient.
Q11: What types of formulations are available for Cefadroxil?
A11: Cefadroxil is commercially available in various oral formulations, including capsules, tablets, and suspensions. [, , ] Efforts have been made to develop modified-release formulations like floating matrix tablets to enhance its bioavailability and provide sustained drug release. []
Q12: What analytical techniques are employed for the quantification of Cefadroxil?
A12: Several analytical methods have been developed and validated for the determination of Cefadroxil in pharmaceutical formulations and biological samples. [, , ] These include high-performance liquid chromatography (HPLC) [, , ], UV spectrophotometry [, , ], and microbiological assays. []
Q13: What factors influence the dissolution of Cefadroxil from solid dosage forms?
A13: Studies have investigated the dissolution profiles of various Cefadroxil tablets and capsules from different manufacturers. [, ] Factors such as the manufacturing process, excipients used, and storage conditions can impact the dissolution rate of the drug.
Q14: What is known about the stability of Cefadroxil?
A14: Cefadroxil, like other cephalosporins, can undergo degradation under certain conditions. [, ] Factors such as temperature, pH, and exposure to light can affect its stability. Formulation strategies, like microencapsulation and the use of appropriate packaging, can help improve its stability. []
Q15: What are some future directions in Cefadroxil research?
A15: Continued research on Cefadroxil is essential to address challenges such as bacterial resistance and explore novel therapeutic applications. Investigating novel drug delivery systems, developing new formulations with improved bioavailability, and understanding the impact of genetic polymorphisms on drug disposition are potential areas for future research. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


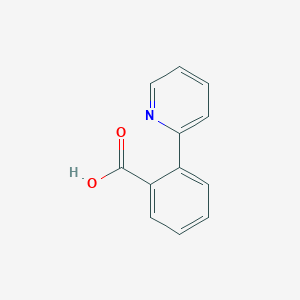
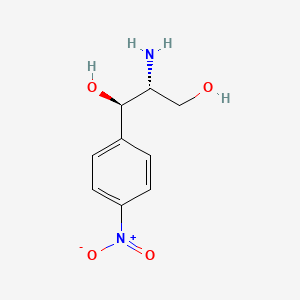


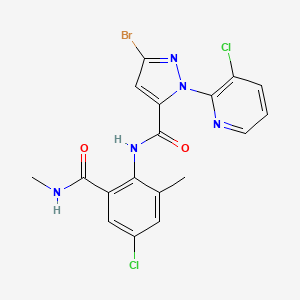
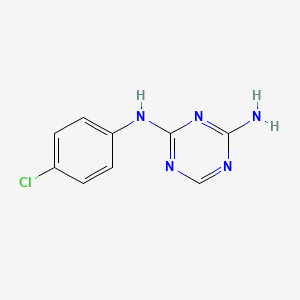
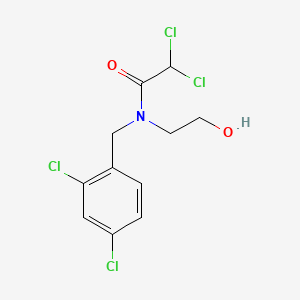

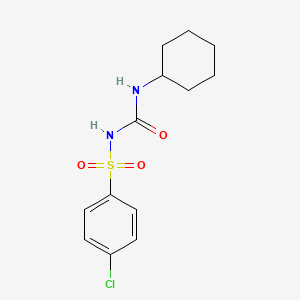
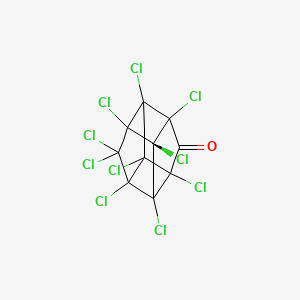
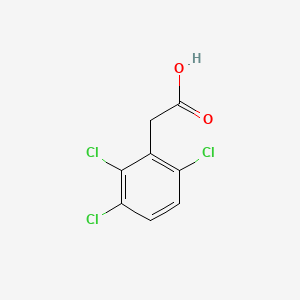
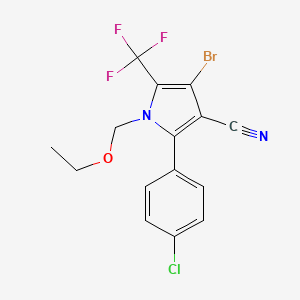
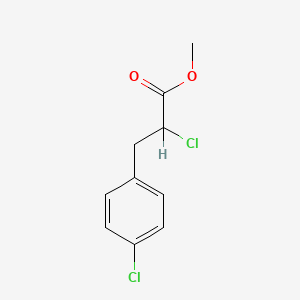
![[(Z)-2-chloro-1-(2,4-dichlorophenyl)ethenyl] diethyl phosphate](/img/structure/B1668722.png)
